Reactive Orange 16

Vue d'ensemble

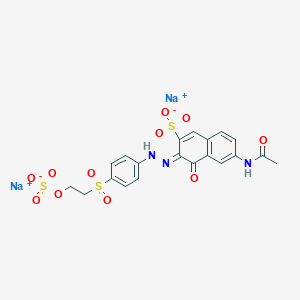

Description

Reactive Orange 16 is an azo dye widely used in the textile industry for dyeing cotton, wool, and other fabrics. It is known for its vibrant orange color and its ability to form strong covalent bonds with fibers, ensuring excellent wash and light fastness. The compound is characterized by the presence of azo groups (-N=N-) which are responsible for its chromophoric properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Reactive Orange 16 is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of an aromatic amine, typically sulfanilic acid, in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with a suitable coupling component, such as 2-naphthol, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified through filtration, washing, and drying before being formulated into a powder or liquid form for commercial use.

Analyse Des Réactions Chimiques

Adsorption Mechanisms and Kinetics

RO16 adsorption primarily occurs via chemisorption, with pseudo-second-order (PSO) kinetics dominating across multiple adsorbents.

Key Findings:

-

Cu(I)-PANI composite achieved 94.77% RO16 removal at pH 4, with PSO kinetics () confirming chemisorption via vacant site interactions .

-

Nitrogen-doped biochar (SB-N-Biochar) exhibited a 173.9 mg g adsorption capacity, driven by microporosity, electrostatic interactions, and π-π bonding under acidic conditions (pH 4–6) .

-

Amberlyst A21 resin showed pH-dependent adsorption, with 90.58% removal at pH 2.0 due to protonated amino groups () attracting anionic RO16 .

Table 1: Adsorption Performance Comparison

| Adsorbent | Capacity (mg g) | Optimal pH | Kinetic Model |

|---|---|---|---|

| Cu(I)-PANI composite | 94.77% removal | 4 | Pseudo-second-order |

| SB-N-Biochar | 173.9 | 4–6 | Elovich |

| Amberlyst A21 | 175.13 | 2.0 | Pseudo-first-order |

Electrochemical Degradation

RO16 degradation via hypochlorite () generation in NaCl electrolytes is highly efficient:

-

Charcoal composite electrodes (e.g., coconut trunk) achieved 99.8% decolorization in 2 hours at 10 V, breaking azo bonds () and aromatic rings .

-

Degradation kinetics correlated with hypochlorite production (), with UV-Vis spectra showing peak reductions at 388 nm and 493 nm .

Biodegradation Pathways

Mixed microbial cultures enhance RO16 breakdown via enzymatic action:

-

Pleurotus ostreatus (fungus) + Candida zeylanoides (yeast) synergistically degraded 87.5% of RO16 in 11 days, outperforming monocultures (70%) .

-

Enzymes involved:

Thermodynamic Behavior

RO16 adsorption is spontaneous and exothermic under optimized conditions:

Table 2: Thermodynamic Parameters for RO16 Adsorption

| Adsorbent | ΔG (kJ mol) | ΔH (kJ mol) | ΔS (J mol K) |

|---|---|---|---|

| Cu(I)-PANI composite | −20.1 to −18.3 | −45.2 | −0.083 |

| SB-N-Biochar | −6.4 to −4.9 | −32.7 | −0.089 |

Negative ΔG values confirm spontaneity, while negative ΔH indicates exothermic processes .

pH-Dependent Reactivity

RO16’s sulfonate groups () and azo bonds govern pH-sensitive interactions:

-

Acidic conditions (pH 2–4) : Protonation of adsorbent surfaces (e.g., ) enhances electrostatic attraction .

-

Alkaline conditions (pH > 8) : Hydroxyl ion competition reduces adsorption efficiency by 30–50% .

Structural Breakdown Products

Advanced oxidation processes yield smaller aromatic intermediates:

Applications De Recherche Scientifique

Textile Industry

Reactive Orange 16 is predominantly used in the textile industry for dyeing cotton and other cellulose-based fabrics. Its ability to form stable covalent bonds with cellulose enhances color fastness and durability during washing and exposure to light. The dye's bright orange hue makes it popular for fashion and home textiles.

Paper and Leather Industries

In addition to textiles, this compound finds applications in the paper and leather industries. It is used as a coloring agent in paper production and leather tanning processes, contributing to the aesthetic qualities of these materials.

Wastewater Treatment

The discharge of this compound into wastewater poses significant environmental risks due to its toxicity and potential mutagenicity. Research has focused on developing effective treatment methods to degrade or remove this dye from industrial effluents.

Photocatalytic Degradation

A notable study investigated the photocatalytic degradation of this compound using a novel CuO@A-TiO2/Ro-TiO2 nanocomposite under simulated solar light. The results indicated a high degradation efficiency, showcasing the potential for using photocatalysis in wastewater treatment (Table 1) .

| Parameter | Value |

|---|---|

| Initial Concentration (mg/L) | 10 |

| Nanocomposite Dosage (g) | 0.1 |

| Degradation Time (hours) | Variable |

| Degradation Efficiency (%) | High (specific values not provided) |

Biodegradation Studies

Research has also explored the biodegradation of this compound in anaerobic conditions using digested sludge as a biodegrading agent. A study demonstrated that approximately 85.91% decolorization was achieved within seven days, with metabolites identified as pentanoic acid and phenol . This indicates the potential for biological treatment methods in managing azo dye pollution.

Biomarker Development

This compound has been studied as a biomarker for labeling cells in biological research. By covalently linking the dye to biomolecules such as antibodies or proteins, researchers can track specific cell populations within organisms . This application is crucial for understanding cellular dynamics in various biological contexts.

Adsorption Studies

The adsorption characteristics of this compound have been investigated using various adsorbents. One study utilized Amberlyst A21 polystyrene resin, achieving a maximum adsorption capacity of 175.13 mg/g under optimized conditions. The data indicated that the adsorption followed a Langmuir isotherm model, suggesting monolayer adsorption on a surface with a finite number of identical sites .

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Isotherm Model |

|---|---|---|

| Amberlyst A21 | 175.13 | Langmuir |

Mécanisme D'action

The primary mechanism by which Reactive Orange 16 exerts its effects is through the formation of covalent bonds with fibers. The dye contains reactive groups that can form strong bonds with hydroxyl or amino groups in the fibers, resulting in a stable and durable coloration. The molecular targets include cellulose in cotton and amino acids in wool. The pathways involved in the dyeing process include the formation of a reactive intermediate that subsequently reacts with the fiber.

Comparaison Avec Des Composés Similaires

- Reactive Red 120

- Reactive Black 5

- Reactive Blue 19

These compounds differ in their chromophoric groups and specific applications but share the common feature of forming covalent bonds with fibers.

Activité Biologique

Reactive Orange 16 (RO16) is a synthetic azo dye widely used in the textile industry. Its persistent nature and potential toxicity to aquatic ecosystems and human health have prompted extensive research into its biological activity, particularly regarding biodegradation, toxicity, and degradation mechanisms.

Overview of this compound

- Chemical Structure : RO16 is characterized by its azo group (-N=N-) which is responsible for its vibrant color. The stability of this bond makes RO16 resistant to conventional degradation methods.

- Applications : Primarily used in dyeing textiles, it is also found in various industrial applications, contributing to environmental pollution.

Biodegradation Studies

Biodegradation is a crucial process for mitigating the environmental impact of azo dyes. Several studies have explored the potential of various microorganisms to degrade RO16 effectively.

Mixed Culture Biodegradation

A study investigated the simultaneous biodegradation of RO16 using a mixed culture of Pleurotus ostreatus (a fungus) and Candida zeylanoides (a yeast). The results indicated that:

- Decolorization Efficiency : The mixed culture achieved an 87.5% decolorization rate within 11 days, outperforming the fungal monoculture which only reached 70% .

- Mechanisms : The interaction between the fungus and yeast led to a reduction in manganese-dependent peroxidase and laccase activities, suggesting a complex interplay in the degradation process.

| Organism Combination | Decolorization Rate (%) | Time (days) |

|---|---|---|

| Fungal Monoculture | 70 | 11 |

| Mixed Culture (Fungus + Yeast) | 87.5 | 11 |

Marine Actinobacteria

Another significant study focused on isolating marine actinobacteria capable of degrading RO16. The isolate Nocardiopsis sp. VITVAMB 1 demonstrated:

- Decolorization Potential : It achieved an 85.6% decolorization of RO16 within 24 hours at optimal conditions (pH 8, temperature 35°C) .

- Toxicity Reduction : The metabolites produced were found to be less toxic than the original dye, highlighting the potential for bioremediation applications.

Electrochemical Degradation

Electrochemical methods have also been explored as an alternative for degrading RO16:

- A study utilizing charcoal-based metallic composite electrodes reported a degradation efficiency of up to 98.5% within just 20 minutes .

- The production of hypochlorite ions during electrolysis was identified as a key factor enhancing color removal, while adsorption on electrode surfaces played a minimal role.

Toxicological Assessments

The biological activity of RO16 extends to its toxicity profile, particularly concerning eye irritation:

- RO16 is classified as Category 2A under the UN Globally Harmonized System, indicating it is irritating to eyes .

- In vitro studies using human corneal cell lines have shown that exposure to RO16 leads to significant cytotoxic effects, correlating well with traditional eye irritation tests .

Summary of Findings

The biological activity of this compound encompasses both its degradation potential and toxicity:

| Aspect | Finding |

|---|---|

| Biodegradation Efficiency | Up to 87.5% by mixed cultures |

| Marine Actinobacteria | Up to 85.6% decolorization in 24 hours |

| Electrochemical Degradation | Up to 98.5% in 20 minutes |

| Eye Irritation Classification | Category 2A (irritating to eyes) |

Propriétés

IUPAC Name |

disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O11S3.2Na/c1-12(24)21-15-3-2-13-10-18(36(28,29)30)19(20(25)17(13)11-15)23-22-14-4-6-16(7-5-14)35(26,27)9-8-34-37(31,32)33;;/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHGSXPASZBLGC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3Na2O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066586 | |

| Record name | 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20262-58-2, 12225-88-6 | |

| Record name | Brilliant orange 3R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020262582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 6-acetamido-4-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.